Cas no 18103-78-1 (Methanone, (6-methyl-2-pyridinyl)phenyl-)
Methanone, (6-methyl-2-pyridinyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (6-methyl-2-pyridinyl)phenyl-
- (6-methylpyridin-2-yl)-phenylmethanone
- AKOS012863729
- 18103-78-1
- SHMYHLPOXXODBO-UHFFFAOYSA-N
- 2-Benzoyl-6-methylpyridine
- DTXSID101288717
- 6-benzoyl-2-methylpyridine
- SCHEMBL11454469
- (6-Methyl-2-pyridinyl)phenylmethanone
- MFCD13152566
- SB54411
- (6-Methylpyridin-2-yl)(phenyl)methanone
- (6-methyl-2-pyridinyl)(phenyl)methanone
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- MDL: MFCD13152566
- Inchi: 1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3
- InChI Key: SHMYHLPOXXODBO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)N=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 197.084063974g/mol
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 30Ų
Methanone, (6-methyl-2-pyridinyl)phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202773-1g |
2-Benzoyl-6-methylpyridine |
18103-78-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202773-2g |
2-Benzoyl-6-methylpyridine |
18103-78-1 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202773-5g |
2-Benzoyl-6-methylpyridine |
18103-78-1 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Matrix Scientific | 086640-1g |
2-Benzoyl-6-methylpyridine, 97% |
18103-78-1 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 086640-2g |
2-Benzoyl-6-methylpyridine, 97% |
18103-78-1 | 97% | 2g |
$739.00 | 2023-09-08 | |
| Matrix Scientific | 086640-5g |
2-Benzoyl-6-methylpyridine, 97% |
18103-78-1 | 97% | 5g |
$1412.00 | 2023-09-08 |
Methanone, (6-methyl-2-pyridinyl)phenyl- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Methanone, (6-methyl-2-pyridinyl)phenyl-
Methanone, (6-Methyl-2-Pyridinyl)Phenyl- - CAS No. 18103-78-1
The compound Methanone, (6-Methyl-2-Pyridinyl)Phenyl-, also known by its CAS registry number 18103-78-1, is a pyridine derivative that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic ketones, characterized by its unique structure combining a phenyl ring and a pyridinyl group. The presence of these functional groups renders it a promising candidate for various applications, particularly in pharmaceuticals and chemical synthesis.
Recent studies have highlighted the potential of 6-Methyl-2-Pyridinyl as a bioisostere in drug design, offering improved pharmacokinetic properties compared to traditional pyridine analogues. The phenyl group, on the other hand, contributes to the compound's ability to engage in π-π interactions, which are crucial for binding to biological targets. This dual functionality makes Methanone, (6-Methyl-2-Pyridinyl)Phenyl- a versatile building block in the development of small-molecule inhibitors and therapeutic agents.
Research into the biological activity of this compound has focused on its potential as an anticancer agent. Preclinical studies have demonstrated that Methanone, (6-Methyl-2-Pyridinyl)Phenyl- exhibits significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of topoisomerase, an enzyme critical for DNA replication and repair in rapidly dividing cells.
Furthermore, advancements in crystallography have provided insights into the structural basis of this compound's interactions with biological targets. X-ray diffraction studies have revealed that the 6-Methyl-2-Pyridinyl group adopts a specific conformation that optimizes binding to the active site of topoisomerase, thereby enhancing its therapeutic efficacy.
Recent investigations have also explored the role of Methanone, (6-Methyl-2-Pyridinyl)Phenyl- in neurodegenerative diseases. Emerging evidence suggests that this compound may possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis.
Efforts to optimize the pharmacokinetic profile of this compound have led to the development of novel derivatives with improved solubility and bioavailability. These advancements are driven by the growing recognition of the importance of drug delivery systems in enhancing therapeutic outcomes, particularly for compounds with limited oral bioavailability.
Looking ahead, the continued exploration of Methanone, (6-Methyl-2-Pyridinyl)Phenyl- and its derivatives is expected to yield breakthroughs in the treatment of complex diseases, including cancer and neurodegenerative disorders. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.
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